molecular formula C23H18FN3O2S B2377899 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207048-85-8

3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2377899
CAS No.: 1207048-85-8
M. Wt: 419.47
InChI Key: IMQXWWHQOZXBBV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 3,4-dihydroquinolin-1(2H)-yl group and a thieno[3,2-d]pyrimidin-4(3H)-one group . It’s part of a class of compounds known as 3,4-dihydroquinolin-2(1H)-ones, which are found in many natural products and synthetic molecules with a diverse range of biological activities .


Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives often involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used . The Castagnoli–Cushman protocol and the ligand-controlled transition metal catalyst give access to chiral 3,4-dihydroquinolin-1(2H)-one .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a 3,4-dihydroquinolin-1(2H)-yl group and a thieno[3,2-d]pyrimidin-4(3H)-one group . The compound has a molecular formula of C17H15N3O2S .


Chemical Reactions Analysis

The compound can be synthesized through various chemical reactions, including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Other methods include metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 325.4 g/mol . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Novel Derivatives: Research has explored the synthesis of various derivatives from compounds structurally similar to 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, showing diverse chemical reactions and potential for forming new compounds with varied properties. For instance, Abdel-rahman, Awad, and Bakhite (1992) focused on synthesizing novel tetrahydroquinolinthieno[3,2-d]-pyrimidine derivatives, demonstrating the compound's versatility in chemical transformations (Abdel-rahman, Awad, & Bakhite, 1992).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity: Several studies have synthesized derivatives structurally similar to this compound, evaluating their antimicrobial activities. For example, Desai et al. (2013) synthesized novel C-5 and N-3 substituted thiazolidin-4-one derivatives, demonstrating significant antimicrobial activity (Desai et al., 2013).
  • Antifungal Potential: Compounds like this compound have been investigated for their antifungal properties. Research by Desai et al. (2013) on similar compounds showed good antifungal activity, indicating potential use in treating fungal infections (Desai et al., 2013).

Antitumor and Anticancer Research

  • Antitumor Activity: Studies have been conducted on derivatives of this compound to assess their antitumor properties. For instance, Hafez and El-Gazzar (2017) synthesized thienotriazolopyrimidine derivatives, finding potent anticancer activity comparable to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c24-17-9-7-15(8-10-17)18-13-30-22-21(18)25-14-26(23(22)29)12-20(28)27-11-3-5-16-4-1-2-6-19(16)27/h1-2,4,6-10,13-14H,3,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQXWWHQOZXBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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